molecular formula C10H19NO4 B3083366 tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate CAS No. 114214-50-5

tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate

Cat. No.: B3083366
CAS No.: 114214-50-5
M. Wt: 217.26 g/mol
InChI Key: XAJCELXHUNUFBB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate typically involves the reaction of 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane with sodium methoxide in methanol at 60°C for 5 hours . The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic phases are combined, washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to obtain the desired compound .

Chemical Reactions Analysis

tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives, such as:

    tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a methoxy group.

    tert-Butyl 3-hydroxy-4-ethoxypyrrolidine-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.

    tert-Butyl 3-hydroxy-4-aminopyrrolidine-1-carboxylate: Similar structure but with an amino group instead of a methoxy group.

Biological Activity

Chemical Identity and Properties

tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate, with the molecular formula C10H19NO4C_{10}H_{19}NO_4 and a molecular weight of 217.27 g/mol, is a pyrrolidine derivative known for its potential biological activities. The compound features a tert-butyl group, a hydroxy group, and a methoxy group, which contribute to its reactivity and interaction with biological targets.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with specific enzymes and receptors. The hydroxy and methoxy groups can engage in hydrogen bonding, influencing the conformation and activity of target proteins. This mechanism is crucial for its applications in drug design and therapeutic development.

Research Findings

Recent studies have shown that this compound may play a role in modulating immune responses and influencing metabolic pathways. For instance, its derivatives have been investigated for their effects on PD-L1 expression in immune cells, which is significant for cancer immunotherapy. In vitro experiments demonstrated that treatment with related compounds could enhance PD-L1 expression, thereby potentially improving immune responses against tumors .

Table 1: Summary of Biological Activities

Activity Observations References
PD-L1 modulationIncreased expression in THP-1 cells
Interaction with enzymesPotential as an enzyme inhibitor
Antioxidant propertiesModerate effects observed in various assays

Case Study 1: Immune Modulation

In a study focused on immune checkpoint proteins, this compound was shown to significantly amplify PD-L1 surface expression levels in THP-1 cells when stimulated with IFN-γ. This suggests that the compound may enhance T cell activation by counteracting the immunosuppressive effects of PD-L1 in the tumor microenvironment .

Case Study 2: Enzyme Inhibition

Another research effort explored the compound's potential as an enzyme inhibitor. It was found to exhibit low nanomolar affinity against specific targets involved in metabolic pathways, indicating its potential utility in developing therapeutic agents for metabolic disorders .

Synthesis and Applications

Synthesis Methods

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. For example, sodium methoxide is often used in methanol at elevated temperatures to facilitate the formation of this compound from simpler starting materials.

Applications in Drug Development

Given its biological activity, this compound serves as an important intermediate in the synthesis of pharmaceuticals. Its ability to interact selectively with biological targets makes it a valuable candidate for further development into therapeutic agents aimed at treating various diseases, including cancer and metabolic disorders .

Table 2: Synthesis Overview

Step Reagents/Conditions Outcome
Initial ReactionSodium methoxide in methanol at 60°CFormation of pyrrolidine derivative
OxidationPCC or Dess-Martin periodinaneConversion of hydroxy to carbonyl
ReductionNaBH4 or LiAlH4Restoration of hydroxy group

Properties

IUPAC Name

tert-butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-5-7(12)8(6-11)14-4/h7-8,12H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJCELXHUNUFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001176668
Record name 1,1-Dimethylethyl 3-hydroxy-4-methoxy-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001176668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114214-50-5
Record name 1,1-Dimethylethyl 3-hydroxy-4-methoxy-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114214-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-hydroxy-4-methoxy-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001176668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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